molecular formula C18H13N3O3S B2625863 6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide CAS No. 2305420-34-0

6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide

Cat. No.: B2625863
CAS No.: 2305420-34-0
M. Wt: 351.38
InChI Key: PMQQEDLVXFPGPG-UHFFFAOYSA-N
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Description

6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38. This compound is part of the pyridine family, which is known for its wide range of biological activities . Pyridine derivatives have been reported to possess various pharmacological properties, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and organoboron reagents under specific conditions to achieve the desired product .

Chemical Reactions Analysis

6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including substitution and coupling reactions. The Suzuki–Miyaura coupling reaction is one of the primary methods used for its synthesis . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups . The major products formed from these reactions are typically complex organic molecules with enhanced biological activities .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives, including this compound, have shown promising antitumor activity against liver carcinoma cell lines . Additionally, these compounds have been investigated for their antimicrobial and anti-inflammatory properties . In the industrial sector, pyridine derivatives are used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . As a result, sulfonamide compounds are effective as antimicrobial agents .

Comparison with Similar Compounds

6-Cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide can be compared with other pyridine derivatives that possess similar biological activities. Some of the similar compounds include streptonigrone, lavendamycin, and streptonigrin, which are known for their anticancer properties . These compounds share a common pyridine core structure but differ in their substituents, leading to variations in their biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile .

Properties

IUPAC Name

6-cyano-N-(3-phenoxyphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-12-15-9-10-18(13-20-15)25(22,23)21-14-5-4-8-17(11-14)24-16-6-2-1-3-7-16/h1-11,13,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQEDLVXFPGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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